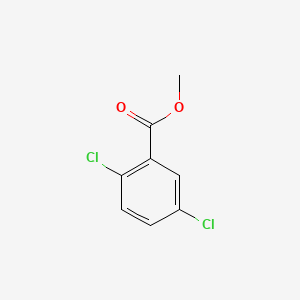
Methyl(diphenyl)silane
描述
Methyl(diphenyl)silane, also known as diphenylmethylsilane, is an organosilicon compound with the chemical formula (C6H5)2SiHCH3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a silicon atom bonded to two phenyl groups and one methyl group, making it a versatile reagent in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
Methyl(diphenyl)silane can be synthesized through several methods. One common method involves the reaction of diphenylsilane with methyl chloride in the presence of a catalyst such as aluminum chloride. The reaction proceeds as follows: [ (C6H5)2SiH2 + CH3Cl \rightarrow (C6H5)2SiHCH3 + HCl ]
Another method involves the reduction of diphenyldichlorosilane with lithium aluminum hydride: [ (C6H5)2SiCl2 + LiAlH4 \rightarrow (C6H5)2SiHCH3 + LiCl + AlCl3 ]
Industrial Production Methods
In industrial settings, methyl-diphenyl-silane is typically produced through the direct reaction of silicon with chlorobenzene and methyl chloride in the presence of a copper catalyst. This method allows for large-scale production and is cost-effective .
化学反应分析
Types of Reactions
Methyl(diphenyl)silane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds, such as alkenes and alkynes.
Oxidation: The conversion of methyl-diphenyl-silane to silanols or siloxanes using oxidizing agents like hydrogen peroxide.
Reduction: The reduction of carbonyl compounds to alcohols using methyl-diphenyl-silane as a reducing agent.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.
Oxidation: Hydrogen peroxide or other peroxides are used as oxidizing agents.
Reduction: Catalysts like palladium on carbon (Pd/C) are often employed.
Major Products Formed
Hydrosilylation: Silanes or siloxanes.
Oxidation: Silanols or siloxanes.
Reduction: Alcohols or hydrocarbons.
科学研究应用
Methyl(diphenyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of silicone-based materials, adhesives, and coatings
作用机制
The mechanism of action of methyl-diphenyl-silane involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it an effective reducing agent in organic synthesis. The silicon-hydrogen bond in methyl-diphenyl-silane is relatively weak, allowing for easy transfer of the hydride ion to various substrates. This transfer can lead to the formation of new carbon-silicon bonds or the reduction of carbonyl compounds to alcohols .
相似化合物的比较
Similar Compounds
Diphenylsilane: (C6H5)2SiH2
Methylphenylsilane: C6H5SiH2CH3
Dimethylphenylsilane: (C6H5)SiH(CH3)2
Uniqueness
Methyl(diphenyl)silane is unique due to its specific combination of phenyl and methyl groups attached to the silicon atom. This structure provides a balance of reactivity and stability, making it suitable for a variety of chemical reactions. Compared to diphenylsilane, which has two hydrogen atoms bonded to silicon, methyl-diphenyl-silane has a methyl group that can participate in additional reactions, enhancing its versatility .
属性
IUPAC Name |
methyl(diphenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Si/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULSRCPEOUATID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
776-76-1 | |
| Record name | Methyldiphenylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=776-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)](/img/structure/B7801008.png)


